molecular formula C13H26N2O B4702206 2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide

2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide

Cat. No. B4702206
M. Wt: 226.36 g/mol
InChI Key: FZTLWOJYLJILIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide is a chemical compound that is commonly known as Etilevodopa. It is a derivative of Levodopa, which is a medication used to treat Parkinson's disease. Etilevodopa is a prodrug that is converted to Levodopa in the body. It has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body.

Mechanism of Action

Levodopa is converted to dopamine in the brain, which is a neurotransmitter that is involved in movement control. Etilevodopa is converted to Levodopa in the body, which is then converted to dopamine in the brain. This leads to an increase in dopamine levels in the brain, which improves movement control in individuals with Parkinson's disease.
Biochemical and physiological effects:
Etilevodopa has been shown to improve motor function in individuals with Parkinson's disease. It has also been shown to increase dopamine levels in the brain. However, it can also cause side effects such as dyskinesias, which are involuntary movements.

Advantages and Limitations for Lab Experiments

Etilevodopa can be used in lab experiments to study the effects of Levodopa on the body. It can also be used to investigate the pharmacokinetics and pharmacodynamics of Levodopa. However, it is important to note that Etilevodopa is a prodrug that is converted to Levodopa in the body. Therefore, it may not accurately reflect the effects of Levodopa on the body.

Future Directions

1. Investigate the effects of Etilevodopa on neurotransmitter systems other than dopamine.
2. Study the effects of Etilevodopa on non-motor symptoms of Parkinson's disease.
3. Develop new formulations of Etilevodopa that can improve its bioavailability and reduce side effects.
4. Investigate the use of Etilevodopa in combination with other medications for Parkinson's disease.
5. Study the long-term effects of Etilevodopa on individuals with Parkinson's disease.
In conclusion, Etilevodopa is a chemical compound that has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body. It has been shown to improve motor function in individuals with Parkinson's disease, but it can also cause side effects such as dyskinesias. Future research should focus on investigating the effects of Etilevodopa on neurotransmitter systems other than dopamine, developing new formulations of Etilevodopa, and studying the long-term effects of Etilevodopa on individuals with Parkinson's disease.

Scientific Research Applications

Etilevodopa has been used in scientific research to study the mechanism of action of Levodopa and its effects on the body. It has been used to investigate the pharmacokinetics and pharmacodynamics of Levodopa in animal models and humans. It has also been used to study the effects of Levodopa on neurotransmitter systems in the brain.

properties

IUPAC Name

2-ethyl-N-(1-ethylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-4-11(5-2)13(16)14-12-7-9-15(6-3)10-8-12/h11-12H,4-10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTLWOJYLJILIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-ethyl-N-(1-ethyl-4-piperidinyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.